molecular formula C7H2BrClFNO2S B1410479 4-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride CAS No. 1805405-81-5

4-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride

Cat. No. B1410479
M. Wt: 298.52 g/mol
InChI Key: AOYAHELDWFBICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride” is a compound that belongs to the class of organic compounds known as benzenesulfonyl chlorides. These are organic compounds containing a sulfonyl chloride group, which is attached to a benzene ring .


Synthesis Analysis

The synthesis of such compounds generally involves the reaction of the corresponding benzenesulfonic acid with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to give the sulfonyl chloride .


Molecular Structure Analysis

The molecule consists of a benzene ring which is substituted with a bromo group at the 4th position, a cyano group at the 3rd position, a fluoro group at the 2nd position, and a sulfonyl chloride group .


Chemical Reactions Analysis

Benzenesulfonyl chlorides are typically reactive due to the good leaving group (Cl-). They can undergo nucleophilic substitution reactions with various nucleophiles. The sulfonyl chloride group can be replaced by other groups, leading to a wide range of derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on the specific substituents. In general, benzenesulfonyl chlorides are typically solids and are not soluble in water .

Safety And Hazards

Benzenesulfonyl chlorides are generally corrosive and can cause burns to skin and eyes. They should be handled with appropriate protective equipment .

Future Directions

The future directions in the study of such compounds would likely involve exploring their reactivity and potential applications in organic synthesis .

properties

IUPAC Name

4-bromo-3-cyano-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFNO2S/c8-5-1-2-6(14(9,12)13)7(10)4(5)3-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYAHELDWFBICX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)Cl)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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